molecular formula C12H12N2O3 B14001821 Ethyl 7-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate

Ethyl 7-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate

Cat. No.: B14001821
M. Wt: 232.23 g/mol
InChI Key: KMPXZHDJGMUPIO-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate is a chemical compound belonging to the class of 1,5-naphthyridines This compound is characterized by its unique structure, which includes a naphthyridine ring system with various functional groups attached

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 7-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as PARP1. By inhibiting PARP1, the compound can interfere with DNA repair processes, leading to cell death in cancer cells with defective DNA repair mechanisms . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate is unique due to its specific ethyl and methyl substitutions, which can influence its chemical reactivity and biological activity. These structural differences can result in varying degrees of efficacy and selectivity in its applications .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 7-methyl-6-oxo-5H-1,5-naphthyridine-3-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(16)8-5-10-9(13-6-8)4-7(2)11(15)14-10/h4-6H,3H2,1-2H3,(H,14,15)

InChI Key

KMPXZHDJGMUPIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C(=O)N2)C)N=C1

Origin of Product

United States

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